molecular formula C6HBr2F3 B2406291 2,4-Dibromo-1,3,5-trifluorobenzene CAS No. 363-69-9

2,4-Dibromo-1,3,5-trifluorobenzene

Cat. No.: B2406291
CAS No.: 363-69-9
M. Wt: 289.877
InChI Key: SFNQFVCUPVBCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2F3. It is characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1,3,5-trifluorobenzene can be synthesized through multiple synthetic routes. One common method involves the bromination of 1,3,5-trifluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dibromo-1,3,5-trifluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1,3,5-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

2,4-dibromo-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQFVCUPVBCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.